![molecular formula C22H21FN2O4S2 B2562496 Methyl-3-{[4-(2-Fluorphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophen-2-carboxylat CAS No. 899965-93-6](/img/structure/B2562496.png)

Methyl-3-{[4-(2-Fluorphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophen-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

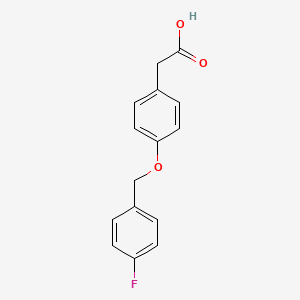

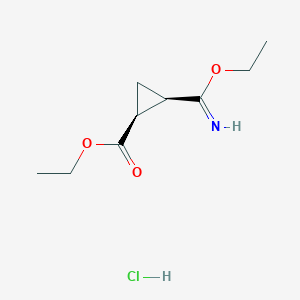

Beschreibung

Synthesis Analysis

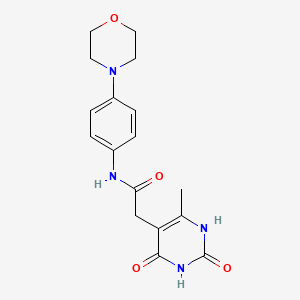

The synthesis of piperazine derivatives, which are highly valuable building blocks in organic synthesis, has been reported in recent studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a sulfonyl group, which is further connected to a phenylthiophene group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Wissenschaftliche Forschungsanwendungen

Biologisches Potenzial von Indolderivaten

Indolderivate besitzen verschiedene biologische Aktivitäten, wie z. B. antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulöse, antidiabetische, antimalaria-, Anticholinesterase-Aktivitäten usw. . Der Indol-Kern findet sich in vielen wichtigen synthetischen Arzneimittelmolekülen, die mit hoher Affinität an mehrere Rezeptoren binden, wodurch sie für die Entwicklung neuer Derivate nützlich werden .

Inhibitoren von humanen Equilibrativen Nukleosid-Transportern

Die Verbindung "Methyl-3-{[4-(2-Fluorphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophen-2-carboxylat" könnte möglicherweise als Inhibitor von humanen Equilibrativen Nukleosid-Transportern (ENTs) verwendet werden . ENTs spielen eine wichtige Rolle bei der Nukleotid-Synthese, der Regulation der Adenosin-Funktion und der Chemotherapie . Die Verbindung könnte selektiver für ENT2 als für ENT1 sein .

Antifungal-Aktivität

Einige Verbindungen, die dem "this compound" ähnlich sind, haben eine moderate Antifungal-Aktivität gegen bestimmte Stämme gezeigt .

Kristallstruktur und DFT-Studie

"this compound" könnte in Kristallstruktur- und DFT-Studien verwendet werden . Es wurde ein Einkristall der Titelverbindung erhalten, der sich für die Röntgenkristallographie eignet .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Many compounds with a piperazine moiety are known to interact with various receptors in the body, such as serotonin, dopamine, and adrenergic receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. For instance, if it targets serotonin receptors, it might act by increasing or decreasing the activity of these receptors, leading to changes in neurotransmission .

Biochemical Pathways

The affected pathways would also depend on the specific targets of the compound. If it affects serotonin receptors, it could influence the serotonin signaling pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives, for instance, are generally well absorbed in the body and can cross the blood-brain barrier . .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if it modulates serotonin receptors, it could alter neuronal firing rates, gene expression, and other cellular processes .

Biochemische Analyse

Biochemical Properties

Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with human equilibrative nucleoside transporters, specifically ENT1 and ENT2 . These transporters are responsible for the uptake of nucleosides, which are essential for nucleotide synthesis and cellular metabolism. The compound acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . This interaction highlights the compound’s potential as a tool for studying nucleoside transport and its regulation.

Cellular Effects

The effects of Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate on cellular processes are profound. It influences cell function by modulating nucleoside transport, which in turn affects nucleotide synthesis and cellular metabolism. The inhibition of ENT1 and ENT2 by this compound can lead to altered levels of nucleotides within the cell, impacting processes such as DNA replication, RNA transcription, and energy metabolism . Additionally, the compound’s effect on nucleoside transport can influence cell signaling pathways that rely on nucleoside-derived molecules, potentially affecting gene expression and cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate exerts its effects through specific binding interactions with equilibrative nucleoside transporters. The compound binds to a site on the transporter that is distinct from the nucleoside binding site, leading to a conformational change that inhibits transporter function . This non-competitive inhibition mechanism ensures that the compound’s inhibitory effects are not easily reversed by increasing nucleoside concentrations. Molecular docking studies have suggested that the binding site for this compound may differ from that of other conventional inhibitors, indicating a unique mode of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inhibitory effects on nucleoside transporters persist over extended periods, indicating that the compound is relatively stable and resistant to degradation . Long-term exposure to the compound can lead to sustained alterations in nucleotide levels and cellular metabolism, which may have implications for its use in chronic studies.

Dosage Effects in Animal Models

The effects of Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and potential cytotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in the salvage pathways for nucleotide synthesis . By inhibiting nucleoside transporters, the compound can alter the flux of nucleosides into cells, affecting the overall levels of nucleotides and their derivatives. This disruption in metabolic flux can have downstream effects on various cellular processes, including DNA and RNA synthesis.

Transport and Distribution

Within cells and tissues, Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with equilibrative nucleoside transporters plays a key role in its cellular localization and accumulation . These transporters facilitate the uptake and distribution of the compound within cells, influencing its bioavailability and efficacy. Additionally, the compound’s physicochemical properties, such as lipophilicity and molecular size, may affect its transport and distribution dynamics.

Subcellular Localization

The subcellular localization of Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is influenced by its interactions with nucleoside transporters and other cellular components. The compound is likely to be localized in cellular compartments where nucleoside transporters are abundant, such as the plasma membrane and intracellular vesicles . This localization is critical for its inhibitory effects on nucleoside transport and subsequent cellular processes. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, enhancing its functional activity.

Eigenschaften

IUPAC Name |

methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4S2/c1-29-22(26)20-21(17(15-30-20)16-7-3-2-4-8-16)31(27,28)25-13-11-24(12-14-25)19-10-6-5-9-18(19)23/h2-10,15H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZHFYALQQMQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclohexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2562413.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2562416.png)

![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)

![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2562421.png)

![8-(4-fluorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2562424.png)

![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)

![3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562428.png)

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)